5,5-Dimethyltetrahydrofuran-3-carboxylic acid

Overview

Description

5,5-Dimethyltetrahydrofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,5-Dimethyltetrahydrofuran-3-carboxylic acid (C7H12O3) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

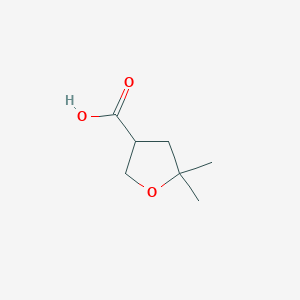

This compound features a tetrahydrofuran ring with a carboxylic acid functional group. Its molecular weight is approximately 144.17 g/mol, and it is characterized by the following structural formula:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can engage in hydrogen bonding and ionic interactions with proteins and nucleic acids, potentially influencing several biochemical pathways.

Interaction with Biomolecules

- Protein Binding : The compound may form covalent bonds with nucleophilic sites on proteins, altering their function.

- Enzyme Modulation : Initial studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

In Vitro Studies

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : It has been evaluated for its potential to scavenge free radicals, suggesting a role in oxidative stress reduction.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : A study investigated the effects of this compound on Escherichia coli growth. Results indicated a significant reduction in bacterial viability at concentrations above 100 µM.

- Case Study 2 : Research on its antioxidant capacity demonstrated that the compound effectively reduced oxidative damage in cultured human cells, indicating a protective effect against cellular stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tetrahydrofuran-3-carboxylic acid | Cyclic carboxylic acid | Limited activity reported |

| 2-Methyl-2-cyclopentanol | Cyclic alcohol | Moderate antimicrobial properties |

| 5-Methyltetrahydrofuran-3-carboxylic acid | Similar ring structure | Enhanced antioxidant activity |

Future Directions for Research

Despite promising findings, further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

- Formulation Development : Exploring its use in drug formulations for targeted delivery systems.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyltetrahydrofuran-3-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable in creating more complex molecules. For instance, its reactivity can facilitate:

- Formation of Esters : Through esterification reactions with alcohols.

- Synthesis of Amides : By reacting with amines under appropriate conditions.

Pharmaceutical Development

The compound's structural features make it a candidate for pharmaceutical applications. Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for drug development. Studies are ongoing to explore:

- Antimicrobial Properties : Investigations into how modifications to the molecule can enhance efficacy against pathogens.

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases through targeted modifications.

Material Science

In material science, this compound can be used as a building block for synthesizing polymers and other materials. Its ability to participate in polymerization reactions allows for:

- Development of Biodegradable Polymers : These materials have applications in sustainable packaging and medical devices.

- Cross-linking Agents : Enhancing the mechanical properties of various polymeric materials.

Case Study 1: Synthesis of Bioactive Compounds

Recent studies have demonstrated that modifying this compound can lead to bioactive compounds with potential therapeutic benefits. For example, researchers synthesized derivatives that showed promising results in inhibiting bacterial growth in vitro, indicating potential for antibiotic development.

Case Study 2: Polymer Applications

A study explored the use of this compound as a monomer in creating biodegradable polyesters. The resulting materials exhibited favorable degradation rates and mechanical properties suitable for packaging applications.

Chemical Reactions Analysis

Oxidation Reactions

Under specific conditions, 5,5-Dimethyltetrahydrofuran-3-carboxylic acid can undergo oxidation reactions. For instance, it can be oxidized to form various carboxylic acids or aldehydes depending on the reaction conditions and reagents used. This property enhances its utility in organic synthesis.

Condensation Reactions

The compound can participate in condensation reactions where it reacts with amines or alcohols to form amides or esters. These reactions are significant for synthesizing more complex molecules and are often facilitated by the presence of catalysts or specific reaction conditions.

Decarboxylation Reactions

Decarboxylation is another significant reaction pathway for this compound. It can lose carbon dioxide under heat or catalytic conditions, leading to the formation of various derivatives that may have different biological activities or industrial applications.

Reactivity with Amino Acids and Proteins

Given its structure, this compound may interact with amino acids and proteins, potentially modifying their biological activity. Research into these interactions is still developing but holds promise for therapeutic applications.

-

Synthesis Pathways

Several synthetic pathways exist for producing this compound:

| Method | Description |

|---|---|

| Starting from Tetrahydrofuran | Tetrahydrofuran can be functionalized through oxidation and subsequent carboxylation to yield the desired compound. |

| Using Aldol Condensation | An aldol condensation reaction involving suitable aldehyde precursors can lead to the formation of the tetrahydrofuran derivative followed by carboxylation. |

| Direct Carboxylation | Direct carboxylation of substituted tetrahydrofurans using carbon dioxide under high pressure can also yield this compound efficiently. |

-

Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in various fields:

Environmental Considerations

The synthesis and application of this compound also align with sustainable practices in chemistry, as many synthetic routes utilize renewable resources or less hazardous reagents .

This compound is a significant compound with diverse chemical reactivity that enables its use in various applications ranging from pharmaceuticals to industrial chemistry. Continued research into its chemical behavior and potential interactions will likely unveil further applications and enhance our understanding of its utility in organic synthesis.

This article serves as a comprehensive overview of the chemical reactions associated with this compound and highlights the importance of ongoing research in this area.

Properties

IUPAC Name |

5,5-dimethyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQJHAKQFFPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2513-02-2 | |

| Record name | 5,5-dimethyloxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.